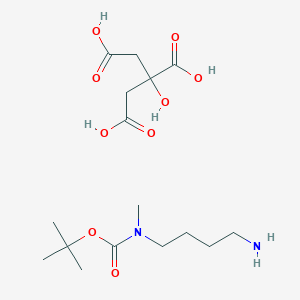
Tert-butyl (4-aminobutyl)(methyl)carbamate citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (4-aminobutyl)(methyl)carbamate citrate is a chemical compound with the molecular formula C10H22N2O2. It is also known by other names such as 1-BOC-AMINO-1,4-BUTANEDIAMINE and (4-AMINOBUTYL)CARBAMIC ACID E-TERT-BUTYL ESTER HYDROCHLORIDE . This compound is used in various scientific research applications, particularly in organic synthesis and the development of biologically active compounds .
Méthodes De Préparation
The synthesis of tert-butyl (4-aminobutyl)(methyl)carbamate citrate involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc (II) triflate, followed by trapping of the isocyanate derivative, gives the desired product. Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Tert-butyl (4-aminobutyl)(methyl)carbamate citrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, to form various derivatives.
Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium azide, and tetrabutylammonium bromide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl (4-aminobutyl)(methyl)carbamate citrate is an important intermediate in the synthesis of various biologically active compounds. For instance, it plays a role in the synthesis of omisertinib (AZD9291), a compound used in cancer therapy. It is also used in the creation of protected amino acids and other complex organic molecules. Additionally, this compound is utilized in the synthesis of functionalized carbamates and α-alkyl-α-aminosilanes, highlighting its versatility in various chemical transformations.
Mécanisme D'action
The mechanism of action of tert-butyl (4-aminobutyl)(methyl)carbamate citrate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, leading to the formation of biologically active derivatives. These derivatives can interact with enzymes, receptors, and other molecular targets, modulating various biological processes .
Comparaison Avec Des Composés Similaires
Tert-butyl (4-aminobutyl)(methyl)carbamate citrate can be compared with other similar compounds such as N-Boc-1,4-butanediamine, N-Boc-1,3-propanediamine, and N-Boc-ethylenediamine . These compounds share similar structural features and are used in similar applications, particularly in organic synthesis and the development of biologically active molecules. this compound is unique in its specific reactivity and the types of derivatives it can form, making it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C16H30N2O9 |
|---|---|
Poids moléculaire |
394.42 g/mol |
Nom IUPAC |
tert-butyl N-(4-aminobutyl)-N-methylcarbamate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C10H22N2O2.C6H8O7/c1-10(2,3)14-9(13)12(4)8-6-5-7-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-8,11H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clé InChI |
HUEHVKFOOSABHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CCCCN.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


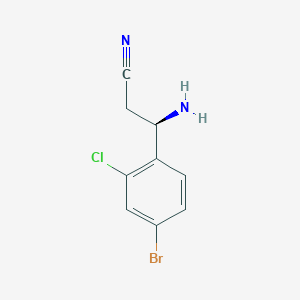
![ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate](/img/structure/B13053069.png)


![(R)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13053089.png)
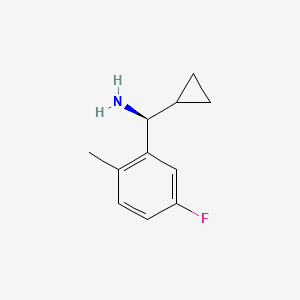

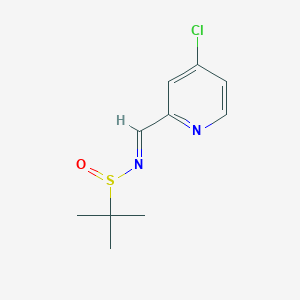
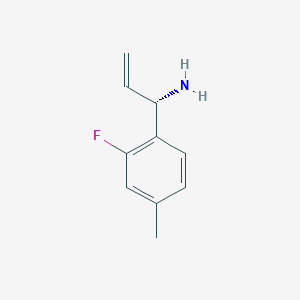
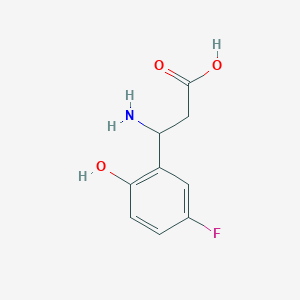
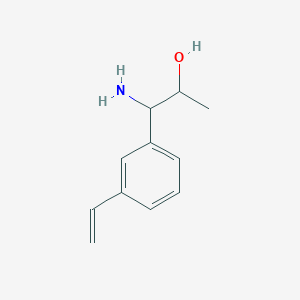
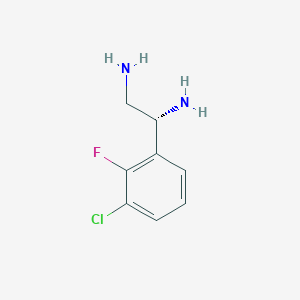
![6-Bromobenzo[D]isoxazole-3-carbaldehyde](/img/structure/B13053135.png)

